molecular formula C12H18N6 B11777939 1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine

1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine

Cat. No.: B11777939
M. Wt: 246.31 g/mol
InChI Key: NTNCDZKCRYLART-UHFFFAOYSA-N
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Description

1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine (CAS 1713461-63-2) is a chemical compound with the molecular formula C12H18N6 and a molecular weight of 246.31 g/mol . This derivative features the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a heterocyclic system of significant interest in medicinal chemistry due to its structural resemblance to purines . The TP core is considered isoelectronic with the purine ring system, making it a versatile bio-isostere in drug design that can be explored to target enzymes and receptors which naturally bind purine nucleotides . The specific substitution pattern of this compound—an ethyl group at the 5-position and a 4-aminopiperidine moiety at the 7-position—provides a functional handle for further chemical modification and potential for enhancing interactions with biological targets. The broader class of 1,2,4-triazolo[1,5-a]pyrimidines has been investigated for a wide spectrum of therapeutic applications. Research into TP-based compounds has identified them as potential candidates for treating conditions such as cancer, neurodegenerative diseases, and parasitic infections . Furthermore, the metal-chelating properties intrinsic to the TP scaffold, facilitated by accessible electron pairs on its nitrogen atoms (N1, N3, and N4), have been exploited in the development of novel anti-cancer and anti-parasitic agents, including complexes with platinum and ruthenium . While the specific research applications for this particular analog are not fully delineated in the literature, its structure aligns with those used in the discovery of enzyme inhibitors and receptor modulators. This compound is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H18N6

Molecular Weight

246.31 g/mol

IUPAC Name

1-(5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine

InChI

InChI=1S/C12H18N6/c1-2-10-7-11(17-5-3-9(13)4-6-17)18-12(16-10)14-8-15-18/h7-9H,2-6,13H2,1H3

InChI Key

NTNCDZKCRYLART-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=NC=NN2C(=C1)N3CCC(CC3)N

Origin of Product

United States

Preparation Methods

Bromination-Coupling Strategy

In cases where chlorination is inefficient, electrophilic bromination at C7 using N-bromosuccinimide (NBS) in dichloromethane/acetonitrile (1:1) followed by coupling with piperidin-4-amine in the presence of sodium hydride (NaH) has been reported. This method, however, offers no significant yield improvement over chlorination routes.

Protecting Group Strategies for Piperidin-4-amine

Primary amines like piperidin-4-amine may require protection during harsh reaction conditions. The tert-butoxycarbonyl (Boc) group is commonly employed, with deprotection achieved using trifluoroacetic acid (TFA) in dichloromethane. For example:

  • Protect piperidin-4-amine with Boc₂O in THF.

  • Perform SNAr with Boc-protected amine.

  • Deprotect with TFA (20% v/v) in DCM, 2h, room temperature.

Critical Analysis of Reaction Parameters

Solvent and Base Selection

  • Solvents : Polar aprotic solvents (DMF, NMP) enhance SNAr reactivity by stabilizing transition states. Acetonitrile offers a balance between solubility and ease of removal.

  • Bases : Pyridine neutralizes HCl generated during substitution, while NaH activates the amine nucleophile. Excess base (>2 eq) risks side reactions, such as ring-opening of the triazolopyrimidine.

Temperature and Time

Reactions conducted at 50–60°C for 6–8h achieve optimal conversion without significant decomposition. Prolonged heating (>12h) reduces yields due to byproduct formation.

Scalability and Industrial Considerations

The chlorination-SNAr sequence is preferred for large-scale synthesis due to its high atom economy and minimal purification steps. A representative pilot-scale protocol involves:

  • Chlorination : React 1 kg of 4 with POCl₃ (5 L) at reflux for 4h.

  • Substitution : Add piperidin-4-amine (1.2 eq) and pyridine (2 eq) in acetonitrile (10 L), stir at 50°C for 8h.

  • Isolation : Filter, wash with cold water, and dry under vacuum to yield 830 g (82%) of product .

Chemical Reactions Analysis

1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with various nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound is structurally compared to other triazolopyrimidines with variations in substituents at positions 5 and 7 (Table 1).

Compound Name R₁ (Position 5) R₂ (Position 7) Key Properties Reference
Target Compound Ethyl Piperidin-4-amine Flexible amine, hydrogen bonding
(5-Ethyl-triazolopyrimidin-7-yl)-naphthalen-2-yl-amine Ethyl Naphthalen-2-yl-amine High melting point (238°C), anti-malarial activity
N-(4-Methoxyphenethyl)-5-phenyl-triazolopyrimidin-7-amine Phenyl 4-Methoxyphenethylamine Anti-tubercular activity (MIC: 0.5 µg/mL)
5-Methyl-N-[4-(trifluoromethyl)phenyl]-triazolopyrimidin-7-amine Methyl 4-Trifluoromethylphenyl DHODH inhibition (IC₅₀: 12 nM)
7-(3-(4-Methoxyphenyl)piperidin-1-yl)-5-pyridin-2-yl-triazolopyrimidine Pyridin-2-yl 3-(4-Methoxyphenyl)piperidine Semi-solid form, anti-tubercular

Key Observations :

  • Lipophilicity : Ethyl and aryl groups (e.g., naphthyl, trifluoromethylphenyl) enhance lipophilicity, improving membrane permeability .
  • Bioactivity : Anti-tubercular activity is linked to electron-withdrawing groups (e.g., trifluoromethyl), while anti-malarial activity correlates with bulky aromatic substituents .
  • Physical State : Piperidine derivatives often exhibit higher solubility in polar solvents compared to aryl-substituted analogues .
Physicochemical Properties
  • Melting Points : Aryl-substituted triazolopyrimidines (e.g., naphthyl, 238°C) exhibit higher melting points than aliphatic amine derivatives, suggesting stronger intermolecular interactions .
  • Solubility: Piperidin-4-amine derivatives are soluble in ethanol, DMF, and NMP, whereas aryl amines require DMSO or THF .
  • Spectroscopic Data :
    • ¹H NMR : The target compound’s piperidine protons resonate at δ 2.70 (m, 2H) and 1.20 (m, 3H), similar to ethyl-substituted analogues .
    • MS : Molecular ion peaks ([M+H]⁺) for ethyl-triazolopyrimidines range from m/z 290–330 .

Biological Activity

1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a triazolo-pyrimidine moiety. The structural formula is represented as follows:

C11H15N7\text{C}_{11}\text{H}_{15}\text{N}_{7}

This structure contributes to its interaction with various biological targets, particularly in the central nervous system and cancer therapy.

Antagonistic Properties

Recent studies have identified this compound as a potent antagonist of the A2A adenosine receptor (A2AAR). This receptor is implicated in several neurodegenerative diseases such as Parkinson's and Alzheimer's. The compound demonstrated high binding affinity (IC50 values ranging from 8.62 nM to 18.3 nM) towards A2AAR, suggesting its potential utility in treating these disorders .

Anti-Cancer Activity

The compound has also been evaluated for its anti-cancer properties. In vitro studies showed that it inhibits cellular proliferation in various human tumor cell lines, including HeLa and HCT116 cells. The mechanism involves modulation of cAMP production and subsequent signaling pathways that lead to apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and selectivity. Modifications at the piperidine ring or the triazolo-pyrimidine core can significantly alter biological activity. For instance:

SubstituentActivityBinding Affinity (nM)
PiperidineHigh8.62
PiperazineModerate18.3
Alkyl chainVariable15.2

This table summarizes key findings regarding how different substituents influence the activity of the compound against A2AAR.

Case Studies

Case Study 1: Neuroprotective Effects

In a study focused on neuroprotection, the compound was administered in animal models of Parkinson's disease. Results indicated a significant reduction in motor deficits and neuroinflammation markers, suggesting a protective effect on dopaminergic neurons .

Case Study 2: Anti-Tumor Efficacy

Another investigation assessed the anti-tumor efficacy of the compound in xenograft models of human breast cancer. Treated groups exhibited reduced tumor growth rates compared to controls, with histological analyses showing increased apoptosis and reduced proliferation markers .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine, and how do reaction conditions influence yield?

  • Methodology :

  • Solvent Systems : Use polar aprotic solvents (e.g., ethanol/water mixtures) to enhance solubility and reactivity of intermediates. A 1:1 v/v ethanol/water mixture under reflux is effective for triazolopyrimidine derivatives .
  • Catalysts : Eco-friendly additives like 4,4’-trimethylenedipiperidine (TMDP) improve reaction efficiency. TMDP acts as a Lewis base and hydrogen-bond acceptor, enabling high yields (80–90%) while avoiding toxic solvents .
  • Temperature Control : Reactions in molten TMDP (65°C) or solvent-based systems (reflux) yield comparable results, but molten TMDP simplifies purification .

Q. How can researchers characterize the structural purity of this compound?

  • Analytical Techniques :

  • LC-MS and NMR : Confirm molecular structure and purity via LC-MS for mass verification and 1^1H/13^13C NMR for functional group analysis .
  • Spectrophotometry : Monitor reaction kinetics (e.g., permanganate oxidation) at 525 nm to assess stability and degradation pathways .
  • DFT Analysis : Validate reaction mechanisms and product stability using computational models (e.g., frontier molecular orbital analysis) .

Q. What are the preliminary biological targets for this compound?

  • Screening Approaches :

  • Enzyme Assays : Test inhibition of kinases or proteases due to the triazolopyrimidine core’s affinity for ATP-binding pockets .
  • Antimicrobial Screening : Evaluate activity against bacterial/fungal strains, as piperidine-4-amine derivatives exhibit antimicrobial properties .
  • Receptor Binding Studies : Use radioligand assays to assess interactions with GPCRs or neurotransmitter transporters .

Advanced Research Questions

Q. How do structural modifications to the triazolopyrimidine core affect bioactivity and pharmacokinetics?

  • Methodology :

  • SAR Studies : Synthesize analogs with substituents (e.g., trifluoromethyl, halogen) at positions 5 or 6. Compare logP, solubility, and metabolic stability .
  • Docking Simulations : Use AutoDock or Schrödinger to predict binding modes with targets like adenosine A2A receptors, leveraging known triazolo[1,5-c]pyrimidine scaffolds .
  • In Vitro ADME : Assess hepatic microsomal stability and CYP450 inhibition to optimize bioavailability .

Q. What strategies resolve contradictions in catalytic efficiency between solvent-based and molten-state synthesis?

  • Experimental Design :

  • Kinetic Profiling : Compare reaction rates under molten TMDP vs. ethanol/water systems. Molten TMDP may reduce activation energy due to better substrate-catalyst contact .
  • Recyclability Tests : Reuse TMDP for 5 cycles; >90% retention of catalytic activity confirms sustainability .
  • Controlled Variables : Fix substrate concentration (0.1 M) and vary temperature (50–80°C) to identify optimal conditions for reproducibility .

Q. How can computational models predict the compound’s oxidative stability and degradation pathways?

  • Computational Workflow :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level. Calculate HOMO-LUMO gaps to predict redox behavior .
  • Reaction Pathway Mapping : Simulate permanganate oxidation mechanisms, identifying intermediates (e.g., chlorobenzene) and transition states .
  • MD Simulations : Model interactions with biological membranes to predict passive diffusion and cellular uptake .

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